1-Chloro-1-methoxy-2-methylpropane
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Overview
Description
1-Chloro-1-methoxy-2-methylpropane is an organic compound with the molecular formula C5H11ClO It is a chlorinated ether, characterized by the presence of both a chlorine atom and a methoxy group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1-methoxy-2-methylpropane can be synthesized through the reaction of 1-methoxy-2-methylpropene with hydrogen chloride (HCl). The reaction proceeds via an ionic mechanism, where the chlorine atom is ultimately positioned at the less substituted carbon .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The reaction conditions typically include the use of a solvent such as diethyl ether and a controlled temperature environment to ensure optimal yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-methoxy-2-methylpropane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-). The reaction conditions typically include a polar solvent and a moderate temperature.
Elimination Reactions: These reactions can be induced by strong bases such as potassium tert-butoxide (KOtBu) in a non-polar solvent like hexane.
Major Products:
Substitution Reactions: The major products include ethers and alcohols, depending on the nucleophile used.
Elimination Reactions: The major product is typically an alkene, such as 1-methoxy-2-methylpropene.
Scientific Research Applications
1-Chloro-1-methoxy-2-methylpropane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-chloro-1-methoxy-2-methylpropane involves its ability to undergo nucleophilic substitution reactions. The chlorine atom, being a good leaving group, facilitates the formation of a carbocation intermediate, which can then react with nucleophiles. This property makes it a valuable reagent in organic synthesis, where it can be used to introduce various functional groups into target molecules .
Comparison with Similar Compounds
1-Chloro-2-methylpropane: This compound is similar in structure but lacks the methoxy group. It is used in similar substitution and elimination reactions.
tert-Butyl chloride: Another similar compound, tert-butyl chloride, has a tertiary carbon attached to the chlorine atom, making it more reactive in certain substitution reactions.
Uniqueness: 1-Chloro-1-methoxy-2-methylpropane is unique due to the presence of both a chlorine atom and a methoxy group, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. This dual functionality makes it a versatile reagent in organic synthesis and industrial applications.
Properties
CAS No. |
5760-38-3 |
---|---|
Molecular Formula |
C5H11ClO |
Molecular Weight |
122.59 g/mol |
IUPAC Name |
1-chloro-1-methoxy-2-methylpropane |
InChI |
InChI=1S/C5H11ClO/c1-4(2)5(6)7-3/h4-5H,1-3H3 |
InChI Key |
SJOVULDVRPDANF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(OC)Cl |
Origin of Product |
United States |
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